4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
Scientific Research Applications
Nematocidal Activity
Research into 1,3,4-thiadiazole derivatives, including compounds similar in structure to 4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, has shown promising results in the field of agriculture, particularly as nematocidal agents. For instance, Liu et al. (2022) designed and synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety. These compounds exhibited significant nematocidal activity against Bursaphelenchus xylophilus, a pest responsible for pine wilt disease. Compounds from this study dramatically decreased the mobility and respiratory function of the nematodes, indicating potential as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).
Anticancer Activity
Compounds featuring the 1,3,4-thiadiazole core have been explored for their anticancer properties. Ravinaik et al. (2021) reported the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against various cancer cell lines. Several derivatives demonstrated moderate to excellent anticancer activity, with some surpassing the efficacy of etoposide, a reference drug, highlighting the therapeutic potential of 1,3,4-thiadiazole derivatives in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Safety and Hazards
Properties
IUPAC Name |
4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-3-23-15-9-7-13(8-10-15)16(22)19-18-21-20-17(24-18)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYHCXZJQUPIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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